molecular formula C16H26N4O2 B7148154 N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide

N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide

Cat. No.: B7148154
M. Wt: 306.40 g/mol
InChI Key: MHNVHIVQAGXSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, an imidazole ring, and an acetamide moiety.

Properties

IUPAC Name

N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-3-6-14-17-9-10-20(14)11-15(21)19-16(22)18-13-8-5-4-7-12(13)2/h9-10,12-13H,3-8,11H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNVHIVQAGXSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1CC(=O)NC(=O)NC2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the propyl group, and the coupling of the cyclohexylcarbamoyl and acetamide groups. One common synthetic route is as follows:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides in the presence of a base such as potassium carbonate.

    Coupling of Cyclohexylcarbamoyl and Acetamide Groups: The final step involves the coupling of the cyclohexylcarbamoyl group with the acetamide moiety using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl and imidazole groups.

    Reduction: Reduced forms of the acetamide and imidazole groups.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylcyclohexyl)carbamoyl]-2-(2-ethylimidazol-1-yl)acetamide
  • N-[(2-methylcyclohexyl)carbamoyl]-2-(2-methylimidazol-1-yl)acetamide
  • N-[(2-methylcyclohexyl)carbamoyl]-2-(2-butylimidazol-1-yl)acetamide

Uniqueness

N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group on the imidazole ring, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.